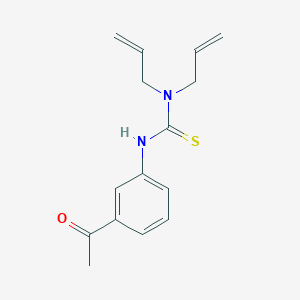![molecular formula C15H19N3OS B5814830 3-[2-(1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5814830.png)
3-[2-(1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazolinone derivatives, including those with a 4-piperidinyl linkage, involves several chemical strategies. For instance, a total of 35 new quinazolinone derivatives bearing the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold and the 4-piperidinyl linker were prepared and assessed for their antibacterial and antifungal activities. The chemical structure of one such compound was verified via single-crystal X-ray diffraction analysis, highlighting the compound's potential as a lead for developing more efficient anti-Xoo bactericides (Wu et al., 2023).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is crucial for their biological activity. The X-ray crystallographic analysis provides detailed insights into their molecular geometry, confirming the presence of the quinazolinone core and the piperidine ring. This structural information is vital for understanding the compound's interactions with biological targets (Wu et al., 2023).
Chemical Reactions and Properties
Quinazolinones can undergo various chemical reactions, such as condensation with chloroformates to produce N- and S-alkylated derivatives. These reactions are influenced by the reactants and conditions used, leading to products with diverse chemical structures. The reactivity of quinazolinones is a key factor in designing compounds with desired biological activities (Nawrocka, 2009).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For example, the synthesis and crystal structure of quinazolinone derivatives reveal insights into their physical characteristics, which are important for their formulation and delivery in pharmaceutical applications (Wu et al., 2023).
Chemical Properties Analysis
The chemical properties of 3-[2-(1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone and its derivatives, such as reactivity, stability, and interactions with biological molecules, are essential for their biological activity. These properties are determined by the compound's functional groups and molecular structure, which can be modified to enhance its therapeutic potential (Nawrocka, 2009).
Direcciones Futuras
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the study and development of new piperidine derivatives, such as “3-[2-(1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone”, could be a promising area of research in the future.
Mecanismo De Acción
Target of Action
Piperidine derivatives have been found to interact with a variety of targets, including src kinases .
Mode of Action
It is known that piperidine derivatives can act as inhibitors of certain kinases . They bind to the active site of these enzymes, preventing them from catalyzing their respective reactions.
Biochemical Pathways
Inhibition of kinases like src can affect a variety of cellular processes, including cell proliferation, differentiation, and survival .
Result of Action
Inhibition of kinases can lead to a decrease in cell proliferation and survival, which could potentially be beneficial in the treatment of diseases like cancer .
Propiedades
IUPAC Name |
3-(2-piperidin-1-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c19-14-12-6-2-3-7-13(12)16-15(20)18(14)11-10-17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-11H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZTYDPFGJUJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826042 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5814749.png)

![ethyl 2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5814763.png)
![1-(4-pentylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5814774.png)
![4-({[(4-methylbenzyl)thio]acetyl}amino)benzamide](/img/structure/B5814789.png)
![2-chloro-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5814796.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-6-ethoxyphenol](/img/structure/B5814806.png)


![3-[2-(4-fluorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5814836.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5814847.png)
![2-[(4,8-dimethyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5814855.png)